Cas no 2138404-43-8 (3-(methoxycarbonyl)oxane-3-carboxylic acid)

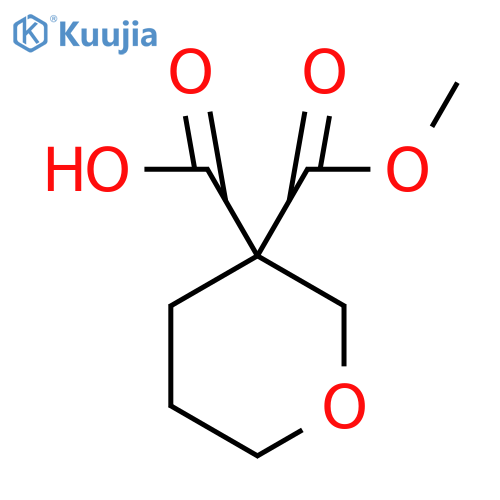

2138404-43-8 structure

商品名:3-(methoxycarbonyl)oxane-3-carboxylic acid

3-(methoxycarbonyl)oxane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(methoxycarbonyl)oxane-3-carboxylic acid

- 2138404-43-8

- EN300-1083784

- SCHEMBL11006301

-

- インチ: 1S/C8H12O5/c1-12-7(11)8(6(9)10)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)

- InChIKey: LSOHSZQBWHSLJP-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(C(=O)O)(C(=O)OC)C1

計算された属性

- せいみつぶんしりょう: 188.06847348g/mol

- どういたいしつりょう: 188.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 72.8Ų

3-(methoxycarbonyl)oxane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083784-0.25g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1083784-5g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1083784-0.05g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1083784-0.1g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1083784-2.5g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1083784-10g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1083784-1.0g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 1g |

$842.0 | 2023-06-10 | ||

| Enamine | EN300-1083784-5.0g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 5g |

$2443.0 | 2023-06-10 | ||

| Enamine | EN300-1083784-10.0g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 10g |

$3622.0 | 2023-06-10 | ||

| Enamine | EN300-1083784-0.5g |

3-(methoxycarbonyl)oxane-3-carboxylic acid |

2138404-43-8 | 95% | 0.5g |

$809.0 | 2023-10-27 |

3-(methoxycarbonyl)oxane-3-carboxylic acid 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

2138404-43-8 (3-(methoxycarbonyl)oxane-3-carboxylic acid) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量